molecular formula C11H10Cl2N4O2 B13712455 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide CAS No. 1000577-25-2

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide

Cat. No.: B13712455
CAS No.: 1000577-25-2
M. Wt: 301.13 g/mol
InChI Key: SVKXKMOSSOHYHI-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a carboxylic acid dimethylamide moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with dimethylamine to introduce the dimethylamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide is unique due to its combination of a triazole ring and a carboxylic acid dimethylamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1000577-25-2

Molecular Formula

C11H10Cl2N4O2

Molecular Weight

301.13 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N,N-dimethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C11H10Cl2N4O2/c1-16(2)10(18)9-14-11(19)17(15-9)8-4-3-6(12)5-7(8)13/h3-5H,1-2H3,(H,14,15,19)

InChI Key

SVKXKMOSSOHYHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)N1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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